molecular formula C18H21N5O2 B2449555 (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034607-03-7

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2449555
CAS RN: 2034607-03-7
M. Wt: 339.399
InChI Key: UWAXCZPQTIILBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Stereospecific Synthesis

Research by Oliveira Udry et al. (2014) on enantiomerically pure pyrrolidines obtained through 1,3-dipolar cycloaddition illustrates the importance of specific structural components for stereospecific synthesis. This process relies on the stereocontrol exerted by stereogenic centers, which is a principle that might be relevant when considering the synthesis and applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in creating stereochemically complex molecules for various applications, including pharmaceuticals (Oliveira Udry, G. A., Repetto, E., & Varela, O., 2014).

Antimicrobial and Antioxidant Properties

The study by Rusnac et al. (2020) on compounds derived from condensation reactions provides an example of how structural modifications can impact biological activity. Specifically, it mentions compounds with moderate antifungal activity, highlighting the potential of complex molecules for use in antimicrobial and antioxidant applications. Such insights are valuable when considering the biological applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, particularly in designing molecules with potential therapeutic uses (Rusnac, R., Botnaru, M., Barba, N., Petrenko, P., Chumakov, Y., & Gulea, A., 2020).

Synthesis of Novel Analogues

The work by Chandrashekaraiah et al. (2014) on synthesizing novel pyrimidine-azetidinone analogues with antimicrobial and antitubercular activities underscores the significance of structural diversity in medicinal chemistry. This research suggests the utility of pyrimidinyl and azetidinyl groups in developing new therapeutic agents, which could be relevant for exploring the medicinal chemistry applications of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D., & Bhadregowda, D. G., 2014).

Photocyclisation and Quinoline Synthesis

Research by Austin et al. (2007) on the synthesis of quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes demonstrates the importance of specific functional groups in facilitating complex chemical reactions. This highlights the potential for compounds with pyridinyl and related functionalities to serve as precursors or intermediates in the synthesis of complex heterocyclic compounds, which could be extrapolated to the uses of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone in synthetic organic chemistry (Austin, M., Egan, O. J., Tully, R., & Pratt, A. C., 2007).

properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXCZPQTIILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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